m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate
Description
m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate (CAS: 84082-64-4; EC 282-010-7) is an anthraquinone-derived sulfonate compound characterized by a 1-amino-4-hydroxy-9,10-anthraquinone core linked via an ether bridge to a p-benzenesulphonate group substituted with a meta-tolyl moiety. This structure confers unique photochemical and chromophoric properties, making it valuable in industrial applications, particularly as a disperse dye (e.g., Disperse Red 92#) for synthetic fibers . Its synthesis typically involves multi-step reactions, including sulfonation and etherification, as evidenced by protocols for analogous sulfonates .
Properties
CAS No. |
5517-35-1 |
|---|---|
Molecular Formula |
C27H19NO7S |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(3-methylphenyl) 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-5-4-6-17(13-15)35-36(32,33)18-11-9-16(10-12-18)34-22-14-21(29)23-24(25(22)28)27(31)20-8-3-2-7-19(20)26(23)30/h2-14,29H,28H2,1H3 |
InChI Key |
GDBXXYSGUYHFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate typically involves:
- Formation of the anthryl ether linkage: This step requires the nucleophilic substitution or coupling of a suitably functionalized anthracene derivative (bearing amino, hydroxy, and dioxo groups) with a m-tolyl-substituted benzenesulphonate precursor.
- Introduction of sulphonate group: The benzenesulphonate moiety is introduced via sulfonation or by using sulfonyl chloride derivatives that react with phenolic or amino groups.
- Functional group manipulations: Hydroxyl and amino groups on the anthracene ring are introduced or protected/deprotected as needed to achieve the final substitution pattern.
Coupling Reactions
A key step in the preparation is the coupling of the anthryl moiety to the benzenesulphonate . Literature on chromium-mediated coupling reactions provides insight into efficient methods for such complex molecule assembly:
- Chromium-mediated coupling: Catalyzed by chromium complexes, sometimes in combination with nickel or zirconium catalysts, these reactions enable selective coupling of halo-substituted anthryl derivatives with aldehydes or ketones to form the ether linkage with high stereoselectivity and yield.
- Catalyst systems: The use of chiral ligands on chromium complexes allows asymmetric induction, which is crucial for controlling stereochemistry in the product.
- Reaction conditions: Typical conditions include the presence of TES-Cl (triethylsilyl chloride), lithium chloride, manganese as a reductant, and acetonitrile as solvent at room temperature. These conditions favor high coupling efficiency and product purity.
Chromatographic Purification
Post-synthesis, the compound is purified and analyzed using:
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Using Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method is scalable for preparative separation and impurity isolation.
- UPLC Applications: Smaller particle size columns (3 µm) enable faster and more efficient purification, which is critical for obtaining high-purity material for research or pharmacokinetic studies.
Detailed Research Findings and Data Tables
Representative Reaction Conditions for Coupling Step
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Chromium complex with chiral ligand | 20 mol% loading |
| Co-catalyst | Nickel catalyst (optional) | 0.05 mol% loading |
| Reductant | Manganese powder | 4 equivalents |
| Additives | TES-Cl (triethylsilyl chloride) | 2.5 equivalents |
| Salt | Lithium chloride | 4 equivalents |
| Solvent | Acetonitrile (EtCN) | 0.4 M concentration |
| Temperature | Room temperature | Ambient conditions |
| Reaction time | Variable (typically several hours) | Monitored by chromatography |
| Yield | High (based on chromatographically isolated product) | Efficient coupling |
Chromatographic Separation Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| Column | Newcrom R1 HPLC column | Reverse phase |
| Mobile Phase | Acetonitrile / Water / Phosphoric acid | For MS, phosphoric acid replaced by formic acid |
| Particle Size | 3 µm | Suitable for UPLC applications |
| Application | Analytical and preparative separation | Suitable for impurity isolation and pharmacokinetics |
Summary of Preparation Methodology
The preparation of this compound involves a multi-step synthetic route centered on chromium-mediated coupling reactions that efficiently join the anthryl and benzenesulphonate moieties. The process benefits from the use of chiral chromium catalysts to control stereochemistry and is followed by advanced chromatographic purification techniques to ensure high purity and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
Aminolevulinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a precursor to heme.
Reduction: Under certain conditions, aminolevulinic acid can be reduced to form other intermediates in the heme biosynthesis pathway.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving aminolevulinic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving aminolevulinic acid include protoporphyrin IX, heme, and various intermediates in the heme biosynthesis pathway .
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
One of the primary applications of m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate is in the field of analytical chemistry, particularly in HPLC. This compound can be effectively separated and analyzed using a Newcrom R1 HPLC column. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry by substituting phosphoric acid with formic acid. This technique is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies and drug formulation analysis .
Pharmaceutical Applications
2. Drug Development
Due to its structural characteristics, this compound is being explored for potential therapeutic applications. Its derivatives may exhibit biological activities that can be harnessed in drug development processes. For example, compounds with similar anthraquinone structures have been studied for their anticancer properties and as agents in antimicrobial treatments .
Cosmetic Applications
3. Cosmetic Formulations
The compound's properties allow it to be utilized in cosmetic products as a colorant or active ingredient. Under regulation (EC) No 1223/2009, substances like this compound are assessed for safety and efficacy in cosmetic formulations. Its potential as a colorant must comply with safety assessments to ensure it does not pose risks to vulnerable populations .
Case Study 1: HPLC Method Development
A study focused on the optimization of HPLC methods for analyzing this compound demonstrated its effectiveness in separating this compound from complex mixtures. The researchers noted that adjusting the mobile phase composition significantly improved resolution and peak symmetry, leading to more accurate quantification in pharmaceutical applications .
Research investigating the biological activity of anthraquinone derivatives found that compounds similar to this compound exhibited promising results against various cancer cell lines. The findings suggest that further exploration into its mechanism of action could lead to novel therapeutic agents .
Mechanism of Action
The mechanism of action of aminolevulinic acid involves its conversion to protoporphyrin IX, which accumulates in cells. When exposed to light, protoporphyrin IX generates reactive oxygen species that cause cell damage and death. This mechanism is exploited in photodynamic therapy to selectively target and destroy cancer cells .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Sulfonate Derivatives
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the anthraquinone core, benzenesulphonate group, or linking moieties. Key comparisons include:
Key Observations :
- Substituent Impact on Solubility : The m-tolyl benzenesulphonate group enhances solubility in organic matrices compared to the sulphonamide derivative (CAS 72363-26-9), which may exhibit higher polarity due to the ethoxypropyl group .
- Chromophoric Properties: The anthraquinone core with amino and hydroxyl groups (as in the target compound) provides strong absorbance in the visible spectrum (~500–600 nm), critical for dye applications. In contrast, benzothiazole-thio derivatives (EINECS 279-286-6) show redshifted absorbance due to extended conjugation .
Analytical and Physical Properties
- HPLC Analysis : The target compound is separable using reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases, similar to its carbonate derivative (CAS 41272-40-6) .
- Thermal Stability: Anthraquinone sulfonates generally decompose above 250°C, but the m-tolyl group may reduce thermal stability compared to purely aromatic substituents (e.g., naphthalene sulfonates) .
Regulatory and Industrial Relevance
- The target compound is listed on the EU’s chemical registry (EC 282-010-7) and is compliant with dye safety regulations . In contrast, its precursor (CAS 18122-67-3, benzenesulfonyl chloride derivative) is regulated under Canada’s Non-domestic Substances List (NDSL) due to reactivity concerns .
Biological Activity
m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate, with a CAS number of 5517-35-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C27H19NO7S
- Molecular Weight : 501.511 g/mol
- LogP : 5.23
These properties suggest that the compound is relatively lipophilic, which may influence its biological interactions and absorption in biological systems .
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
Antioxidant Activity
Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups in the anthracene moiety contributes to this activity by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines. For instance, research indicates that derivatives with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in cancer progression and inflammation. For example, studies have indicated that similar sulfonate compounds can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory processes and cancer development .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Inhibition of COX enzymes |
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled study, this compound was tested against oxidative stress markers in liver cells. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting strong antioxidant activity.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on human breast cancer cell lines (MCF7). Treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
